molecular formula C15H12ClN3O3 B6062310 N-(3-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide

N-(3-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide

Cat. No.: B6062310
M. Wt: 317.72 g/mol
InChI Key: ALTHMSHXBIHQDW-RQZCQDPDSA-N
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Description

N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a 3-chlorophenyl group and a 2-hydroxyphenylmethylideneamino group attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide typically involves the condensation of 3-chloroaniline with 2-hydroxybenzaldehyde, followed by the reaction with oxalyl chloride to form the oxamide structure. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the reaction.

  • Step 1: Condensation Reaction

      Reactants: 3-chloroaniline and 2-hydroxybenzaldehyde

      Solvent: Ethanol

      Catalyst: Triethylamine

      Conditions: Reflux for several hours

  • Step 2: Formation of Oxamide

      Reactants: Intermediate product from step 1 and oxalyl chloride

      Solvent: Dichloromethane

      Conditions: Stirring at room temperature

Industrial Production Methods

Industrial production of N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or hydroxylated derivatives.

    Substitution: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
  • N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
  • N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

Uniqueness

N-(3-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3/c16-11-5-3-6-12(8-11)18-14(21)15(22)19-17-9-10-4-1-2-7-13(10)20/h1-9,20H,(H,18,21)(H,19,22)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTHMSHXBIHQDW-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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